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molecular formula C11H7NO3 B1528420 7-isocyanato-4-methyl-2H-chromen-2-one CAS No. 139374-47-3

7-isocyanato-4-methyl-2H-chromen-2-one

Cat. No. B1528420
M. Wt: 201.18 g/mol
InChI Key: YCEHPUBNERNXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618096B2

Procedure details

A round bottom flask was charged with 7-amino-4-methyl-coumarin (50 mg, 0.285 mmol) under argon and treated with a 20% phosgene in toluene solution (2 ml) under. The reaction mixture was heated at reflux for 15 hrs under argon during which time a white solid precipitated out of solution. After cooling, the excess phosgene was removed by bubbling argon gas through from the solution for 10 minutes. The reaction mixture was then evaporated to afford the product as white solid, which was used directly in the next step. Yield: 50 mg (87%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:13])=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.[C:14](Cl)(Cl)=[O:15]>C1(C)C=CC=CC=1>[N:1]([C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:13])=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1)=[C:14]=[O:15]

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
NC1=CC=C2C(=CC(OC2=C1)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 hrs under argon during which time a white solid
Duration
15 h
CUSTOM
Type
CUSTOM
Details
precipitated out of solution
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the excess phosgene was removed
CUSTOM
Type
CUSTOM
Details
by bubbling argon gas through from the solution for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated

Outcomes

Product
Name
Type
product
Smiles
N(=C=O)C1=CC=C2C(=CC(OC2=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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